

Technical Guide: Particle Size Distribution of MICROCEL® MC-12

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	MC12	
Cat. No.:	B15567640	Get Quote

This technical guide provides an in-depth analysis of the particle size distribution of MICROCEL® MC-12, a microcrystalline cellulose used as a filler and binder in pharmaceutical and nutraceutical applications. The information is intended for researchers, scientists, and professionals in drug development to facilitate formulation design and ensure quality control.

Particle Size Distribution Data

The particle size of MICROCEL® MC-12 is a critical physical characteristic that influences its flowability, compressibility, and the uniformity of the final dosage form. The following tables summarize the quantitative data on its particle size distribution, as determined by laser diffraction and sieve analysis.

Table 1: Particle Size Distribution by Laser Diffraction[1]

Parameter	Value (μm)	Description
dv10	60	10% of the particle population has a size below this value.
dv50 (Median)	180	50% of the particle population has a size below this value.
dv90	380	90% of the particle population has a size below this value.
Average Mean Diameter	160	The average particle diameter of the distribution.[1][2][3]

Table 2: Particle Size Distribution by Sieve Analysis[4]

Sieve Mesh (US Standard)	Opening Size (µm)	Specification
60 Mesh	250	Not Less Than 10.0% Retained
100 Mesh	150	Not Less Than 40.0% Retained

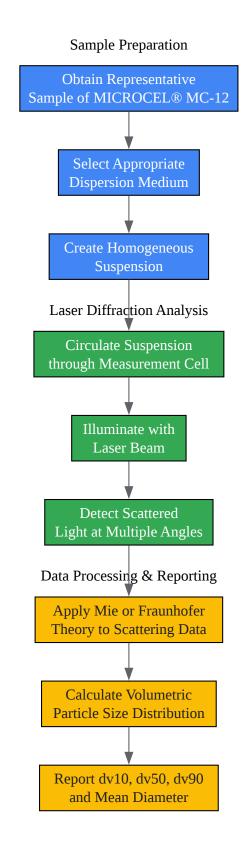
Experimental Protocols

The data presented in this guide are derived from established analytical methods for particle size determination. The following are detailed descriptions of the experimental protocols.

Methodology 1: Particle Size Distribution by Laser Diffraction

Laser diffraction is a widely used technique for measuring the particle size distribution of a material. The principle is based on the measurement of the angular variation in the intensity of light scattered as a laser beam passes through a dispersed particulate sample.

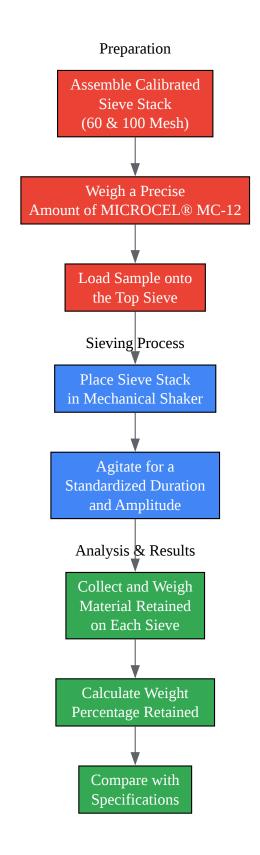
Experimental Workflow:



- Sample Preparation: A representative sample of MICROCEL® MC-12 is dispersed in a suitable medium, typically air or a liquid in which it is insoluble, to form a stable and homogeneous suspension. Proper dispersion is crucial to ensure that individual particles are measured rather than agglomerates.
- Analysis: The dispersion is circulated through the measurement cell of the laser diffraction instrument. A laser beam is directed through the cell, and the scattered light is detected by a series of photodetectors at various angles.
- Data Processing: The instrument's software analyzes the diffraction pattern to calculate the
 particle size distribution. The Mie or Fraunhofer theory is applied to convert the light
 scattering data into a volumetric particle size distribution. The results are reported as dv10,
 dv50, and dv90 values.

Click to download full resolution via product page

Workflow for Laser Diffraction Particle Size Analysis.


Methodology 2: Sieve Analysis

Sieve analysis is a traditional and straightforward method for determining the particle size distribution of a powder. It involves passing a sample through a stack of sieves with progressively smaller mesh openings.

Experimental Workflow:

- Sieve Preparation: A stack of calibrated sieves, including a 60 mesh and a 100 mesh sieve, is assembled with the coarser sieve on top and a collection pan at the bottom.
- Sample Loading: A precisely weighed sample of MICROCEL® MC-12 is placed on the top sieve.
- Sieving: The sieve stack is placed in a mechanical shaker and agitated for a predetermined amount of time and at a specific amplitude to ensure that particles have an opportunity to pass through the apertures.
- Data Collection and Analysis: After shaking is complete, the material retained on each sieve
 is collected and weighed. The weight percentage of the total sample retained on each sieve
 is then calculated.

Click to download full resolution via product page

Workflow for Sieve Analysis of Particle Size.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. roquette.com [roquette.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. roquette.com [roquette.com]
- 4. stobec.com [stobec.com]
- To cite this document: BenchChem. [Technical Guide: Particle Size Distribution of MICROCEL® MC-12]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15567640#particle-size-distribution-of-microcel-mc-12]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com